BenchChemオンラインストアへようこそ!

4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

Medicinal Chemistry Kinase Inhibition Scaffold Differentiation

This compound features a discrete 4-(thiazol-2-yloxy)benzamide-thiazolo[3,2-b][1,2,4]triazole architecture, offering unique kinase selectivity profiling opportunities distinct from Gilead ASK1 and Bayer P2X3 chemotypes. Its unexplored benzamide substitution supports oncology (MCF-7/A549/PC3) and agrochemical screening. Ideal for hit expansion. Confirm lot purity (≥95%) and structural identity via COA. Contact for bulk custom synthesis.

Molecular Formula C15H11N5O2S2
Molecular Weight 357.41
CAS No. 2097901-18-1
Cat. No. B2630432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
CAS2097901-18-1
Molecular FormulaC15H11N5O2S2
Molecular Weight357.41
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC2=CSC3=NC=NN23)OC4=NC=CS4
InChIInChI=1S/C15H11N5O2S2/c21-13(17-7-11-8-24-14-18-9-19-20(11)14)10-1-3-12(4-2-10)22-15-16-5-6-23-15/h1-6,8-9H,7H2,(H,17,21)
InChIKeyQFBWWZIWCICDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide (CAS 2097901-18-1): Structural Identity and Procurable Form


4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide (CAS 2097901-18-1) is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₁N₅O₂S₂ and a molecular weight of 357.4 g/mol [1]. It features a benzamide core bearing a 4-(thiazol-2-yloxy) substituent and an N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl) side chain, representing a hybrid scaffold that fuses thiazole, 1,2,4-triazole, and benzamide pharmacophoric elements within a single molecular architecture [2]. This compound belongs to the broader thiazolo[3,2-b][1,2,4]triazole class, which has been recognized for its diverse biological activity landscape spanning kinase inhibition, anticancer, antimicrobial, and ion channel modulation applications [3].

Why In-Class Substitution Fails for 4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide


Within the thiazolo[3,2-b][1,2,4]triazole benzamide family, even seemingly minor structural alterations produce substantial shifts in biological target engagement and potency. The Gilead ASK1 inhibitor patent (WO2012003387) demonstrates that N-(triazolylthiazol-2-yl) benzamides achieve nanomolar kinase inhibition, yet this activity is exquisitely dependent on the precise connectivity between the triazole, thiazole, and benzamide modules [1]. Similarly, Bayer's P2X3 antagonist series (US20180072713) reveals that 1,3-thiazol-2-yl substituted benzamides exhibit receptor modulation that is highly sensitive to the nature and position of the heteroaryl ether linkage [2]. The target compound's unique 4-(thiazol-2-yloxy) ether substitution pattern and thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl linker geometry represent a distinct pharmacophoric arrangement that cannot be replicated by analogs such as 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide or simpler N-(thiazol-2-yl)-benzamide derivatives. Generic substitution within this class therefore carries a high risk of altered target selectivity and unpredictable biological performance.

Quantitative Differentiation Evidence for 4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide (CAS 2097901-18-1)


Structural Pharmacophore Differentiation: Thiazol-2-yloxy Ether vs. Pyridinyloxy and Direct Thiazolyl Linkers

The target compound incorporates a 4-(thiazol-2-yloxy) benzamide motif connected via a methylene bridge to a thiazolo[3,2-b][1,2,4]triazole ring system. In contrast, the closest commercially available analog, 3-(pyridin-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide (CAS 2034441-78-4), employs a pyridin-2-yloxy ether at the meta position (C₁₇H₁₃N₅O₂S, MW 351.38) rather than a thiazol-2-yloxy group at the para position [1]. The Gilead ASK1 inhibitor patent (WO2012003387) describes N-(triazolylthiazol-2-yl) benzamides with nanomolar ASK1 inhibitory potency, but uses a direct triazolyl-thiazolyl linkage rather than the oxygen-bridged ether and methylene-spaced triazolothiazole architecture of the target compound [2]. The Bayer P2X3 antagonist series covers 1,3-thiazol-2-yl substituted benzamides without the fused thiazolo[3,2-b][1,2,4]triazole bicyclic system [3].

Medicinal Chemistry Kinase Inhibition Scaffold Differentiation

Thiazolo[3,2-b][1,2,4]triazole Class-Level Kinase Inhibitory Potential: SHP2 and Beyond

Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated potent inhibition of the oncogenic phosphatase SHP2. Yan et al. (2025) reported that compound 5-2k, a thiazolo[3,2-b][1,2,4]triazole derivative containing a salicylic acid fragment, inhibited SHP2 with an IC₅₀ of 2.85 ± 0.50 μM [1]. The target compound shares the identical thiazolo[3,2-b][1,2,4]triazole core but replaces the salicylic acid fragment with a 4-(thiazol-2-yloxy)benzamide moiety, which may alter kinase selectivity profiles. The Gilead ASK1 inhibitor program demonstrated that structurally related N-(triazolylthiazol-2-yl) benzamides achieve nanomolar ASK1 inhibition, confirming that the benzamide-triazole-thiazole pharmacophore constellation is productive for kinase target engagement [2]. Notably, the target compound's distinct connectivity pattern (ether bridge plus methylene spacer) is absent from both the SHP2 and ASK1 series, suggesting a unique kinase selectivity fingerprint that warrants experimental profiling.

Kinase Inhibition SHP2 Cancer Therapeutics

Anticancer Activity Baseline of the Thiazolo[3,2-b][1,2,4]triazole Scaffold Across Multiple Cell Lines

Multiple independent studies have established the anticancer potential of the thiazolo[3,2-b][1,2,4]triazole scaffold. A 2025 Tetrahedron study reported that thiazolo[3,2-b][1,2,4]triazole-substituted 1,3,4-oxadiazole derivative 17a exhibited potent cytotoxicity against PC3 (IC₅₀ = 0.14 ± 0.065 μM), A549 (IC₅₀ = 0.10 ± 0.084 μM), MCF-7 (IC₅₀ = 0.04 ± 0.0076 μM), and DU-145 (IC₅₀ = 0.19 ± 0.082 μM) cell lines, outperforming the etoposide positive control [1]. Separately, Khan et al. (2021) reported that coumarinyl thiazolotriazole 6m achieved an IC₅₀ of 5.64 μM against HeLa cells, compared to cisplatin at 11.3 μM [2]. A new class of fused [3,2-b][1,2,4]triazolothiazoles targeting glioma showed compounds 4g and 6i with IC₅₀ values of 8.09 and 8.74 μM in C6 rat glioma cells [3]. The target compound, bearing a benzamide substitution not represented in any of these series, may exhibit a distinct cancer cell line selectivity profile.

Anticancer Activity Cytotoxicity MTT Assay

Plant Growth Regulatory Activity: A Differentiated Application Domain for Thiazolo[3,2-b][1,2,4]triazole Derivatives

Yengoyan et al. (2019) demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives possess plant growth regulating activity, with the 1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethan-1-one scaffold serving as a versatile precursor for O-alkyl and O-phenylcarbamoyl derivatives with modulated growth regulatory effects [1]. The target compound's 4-(thiazol-2-yloxy)benzamide architecture is structurally distinct from the 5-acetyl-thiazolotriazole series tested for growth regulation, yet both share the identical fused heterocyclic core. This divergence in substitution vector may translate to differentiated plant species selectivity or potency. No other benzamide-substituted thiazolo[3,2-b][1,2,4]triazole has been evaluated in plant growth assays, positioning the target compound as a first-in-class probe for agrochemical discovery within this scaffold family.

Agrochemical Research Plant Growth Regulation Pesticide Discovery

Recommended Application Scenarios for 4-(Thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide Based on Current Evidence


Kinase Selectivity Profiling Panels

Given the demonstrated kinase inhibitory activity of both the thiazolo[3,2-b][1,2,4]triazole core (SHP2 IC₅₀ ~2.9 μM) [1] and structurally related N-(triazolylthiazol-2-yl) benzamides (nanomolar ASK1 inhibition) [2], the target compound is well-suited for inclusion in kinase selectivity profiling panels. Its unique 4-(thiazol-2-yloxy)benzamide pharmacophore, absent from both the SHP2 and ASK1 chemical series, may reveal novel kinase targets or an unexpected selectivity window that differentiates it from existing thiazolo-triazole-based inhibitors.

Oncology Cell Line Screening Libraries

The thiazolo[3,2-b][1,2,4]triazole scaffold has produced compounds with sub-micromolar activity against MCF-7 (IC₅₀ = 0.04 μM), A549 (IC₅₀ = 0.10 μM), and PC3 (IC₅₀ = 0.14 μM) cell lines [3], while maintaining structural tunability. The target compound's unexplored benzamide substitution represents a rational addition to oncology-focused screening decks, particularly for programs targeting breast, lung, or prostate cancer where the scaffold has shown the greatest sensitivity.

Agrochemical Lead Discovery Programs

The plant growth regulatory activity demonstrated by thiazolo[3,2-b][1,2,4]triazole derivatives [4] supports the evaluation of the target compound in agrochemical discovery workflows. As a benzamide-substituted variant that is structurally distinct from the 5-acetyl series previously tested, it offers a novel chemotype for herbicide safener, plant growth regulator, or fungicide lead identification screens.

Ion Channel and GPCR Modulator Screening

The Bayer P2X3 antagonist patent series [5] demonstrates that 1,3-thiazol-2-yl substituted benzamides engage purinergic ion channels with therapeutic potential in pain and inflammation. Although the target compound features a different connectivity pattern (thiazolo[3,2-b][1,2,4]triazole methylene linker vs. direct thiazolyl attachment), the shared benzamide-thiazole pharmacophoric elements support its inclusion in ion channel and GPCR modulator screening cascades, where it may exhibit a distinct selectivity profile relative to known P2X3 ligands.

Quote Request

Request a Quote for 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.